Clobenzorex hydrochloride

Catalog No.
S580226
CAS No.
5843-53-8
M.F
C16H19Cl2N
M. Wt
296.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clobenzorex hydrochloride

CAS Number

5843-53-8

Product Name

Clobenzorex hydrochloride

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine;hydrochloride

Molecular Formula

C16H19Cl2N

Molecular Weight

296.2 g/mol

InChI

InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H

InChI Key

ASTCUURTJCZRSC-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl

Synonyms

clobenzorex, clobenzorex hydrochloride, clobenzorex, (+-)-isomer

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl

Mechanism of Action

Clobenzorex hydrochloride is an appetite suppressant that acts on the central nervous system (CNS) []. The exact mechanism by which it suppresses appetite is not fully understood, but it is believed to be related to its effects on certain neurotransmitters, such as dopamine and norepinephrine []. These neurotransmitters are involved in regulating appetite, satiety, and energy expenditure [].

Research on Effectiveness for Weight Loss

Some scientific research has investigated the effectiveness of clobenzorex hydrochloride for weight loss. These studies have shown mixed results [, , ]. Some studies have found that clobenzorex hydrochloride can lead to modest weight loss in the short term (less than a year) [, ]. However, other studies have found no significant difference in weight loss between clobenzorex hydrochloride and placebo [].

Safety Concerns

Clobenzorex hydrochloride can cause a number of side effects, including some that can be serious. These side effects include:

  • Increased heart rate and blood pressure []
  • Anxiety and insomnia []
  • Potential for addiction and dependence []

Clobenzorex hydrochloride is a stimulant drug belonging to the amphetamine class, primarily used as an appetite suppressant. Its chemical structure is characterized by the presence of a 2-chlorobenzyl group attached to an amphetamine backbone, making it an N-substituted amphetamine prodrug. Upon ingestion, clobenzorex is metabolized into active metabolites, including dextroamphetamine and 4-hydroxyclobenzorex, which contribute to its pharmacological effects. The compound is often distributed in capsule form and has been utilized clinically since the 1970s, particularly in Mexico under the trade name Asenlix .

Clobenzorex hydrochloride acts as a central nervous system stimulant. It is believed to suppress appetite by increasing levels of dopamine and norepinephrine in the brain, influencing feelings of hunger and satiety [].

Clobenzorex hydrochloride can have several safety concerns, including:

  • Addiction potential: Due to its structural similarity to amphetamines, clobenzorex hydrochloride has potential for abuse and dependence [].
  • Cardiovascular effects: It can increase heart rate and blood pressure, posing risks for individuals with pre-existing cardiovascular conditions.
  • Psychiatric effects: Anxiety, insomnia, and psychosis have been reported in some cases.

Due to these safety concerns, clobenzorex hydrochloride is not widely prescribed and is often restricted or banned in many countries [].

Clobenzorex hydrochloride undergoes several chemical transformations post-ingestion. The primary reaction involves its conversion into dextroamphetamine, which exerts central nervous system stimulant effects. Additionally, clobenzorex can be hydrolyzed to form 4-hydroxyclobenzorex, another active metabolite. The synthesis of clobenzorex itself involves a condensation reaction between amphetamine and 2-chlorobenzaldehyde, forming a Schiff base that is subsequently reduced to yield clobenzorex .

Clobenzorex exhibits significant biological activity as a central nervous system stimulant. Its mechanism of action primarily involves the release of norepinephrine and dopamine in the brain, leading to increased alertness and appetite suppression. Studies have shown that clobenzorex can induce vasorelaxation through stimulation of the nitric oxide/cyclic guanosine monophosphate pathway in vascular tissues, indicating additional cardiovascular effects .

The synthesis of clobenzorex can be summarized in two main steps:

  • Condensation Reaction: Amphetamine reacts with 2-chlorobenzaldehyde to form a Schiff base.
  • Reduction: The Schiff base is then reduced using sodium borohydride or lithium aluminum hydride to produce clobenzorex hydrochloride.

Alternative synthetic routes may involve different starting materials or conditions, but the aforementioned method is widely recognized in literature .

Clobenzorex is primarily used as an anorectic agent for weight loss management. Its stimulant properties make it effective in reducing appetite and increasing energy expenditure. Although its use has diminished in some regions due to concerns over abuse potential and side effects, it remains prescribed in certain countries for obesity management .

Research on clobenzorex interactions indicates that it may affect various physiological pathways. For instance, studies have demonstrated that clobenzorex can enhance vasorelaxation responses through the nitric oxide pathway, suggesting potential interactions with other vasodilators or antihypertensive medications. Furthermore, its stimulant effects may interact with other central nervous system agents, necessitating caution during co-administration .

Clobenzorex shares structural and functional similarities with several other compounds within the amphetamine class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
DextroamphetamineN-substituted amphetamineStimulantDirectly active; more potent CNS effects
MethamphetamineN-substituted amphetamineStimulantHighly addictive; longer half-life
FenfluraminePhenethylamine derivativeAppetite suppressantSerotonin reuptake inhibitor
PhentermineN-substituted amphetamineAppetite suppressantSimilar mechanism but different side effect profile

Clobenzorex's unique aspect lies in its prodrug nature; it requires metabolic conversion to exert its full pharmacological effects, distinguishing it from other directly active stimulants like dextroamphetamine .

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1048649-80-4
5843-53-8

Wikipedia

Clobenzorex hydrochloride

Dates

Modify: 2023-08-15

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